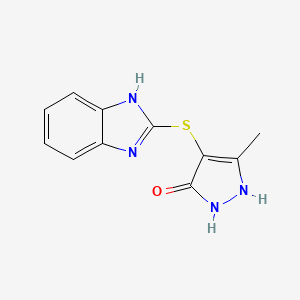

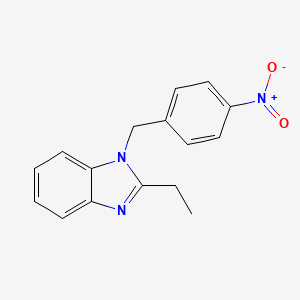

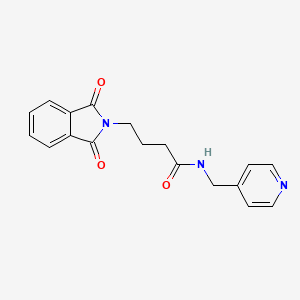

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques, including NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Applications De Recherche Scientifique

Anticancer Properties

4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one: exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a chemotherapeutic agent is ongoing .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers have explored its potential as an alternative to conventional antibiotics, especially in the context of drug-resistant pathogens .

Anti-inflammatory Effects

Studies indicate that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a potential candidate for managing chronic inflammatory conditions .

Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Its ability to enhance endogenous antioxidant defenses makes it relevant for preventing age-related diseases and oxidative damage .

Metal Chelation

Due to its thioether moiety, 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can chelate metal ions. Researchers have explored its potential in metal detoxification and as a therapeutic agent for metal-induced toxicity .

Photophysical Applications

The compound exhibits interesting photophysical properties, including fluorescence. Researchers have investigated its use in sensors, imaging agents, and optoelectronic devices. Its unique structure allows for tunable emission wavelengths, making it valuable in various applications .

Drug Delivery Systems

Scientists have explored incorporating this compound into drug delivery systems. Its stability, solubility, and bioavailability make it an attractive candidate for targeted drug delivery .

Agrochemicals and Pesticides

Preliminary studies suggest that 4-(1H-benzimidazol-2-ylthio)-5-methyl-1,2-dihydro-3H-pyrazol-3-one may have applications in agrochemicals and pesticides. Its bioactivity against pests and plant pathogens warrants further investigation .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound could affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have various effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-6-9(10(16)15-14-6)17-11-12-7-4-2-3-5-8(7)13-11/h2-5H,1H3,(H,12,13)(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXFJUIDOCYHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)SC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-ylsulfanyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)